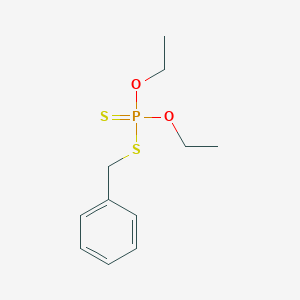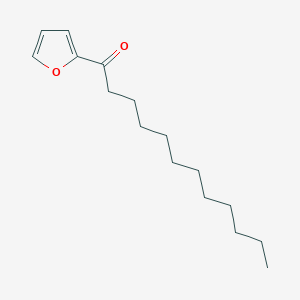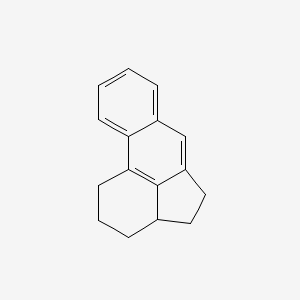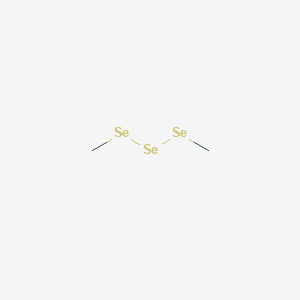
1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using 4-chloroaniline.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction involving piperazine and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-methylphenyl)-1-piperazinyl)ethyl)
- 1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)-
Uniqueness
1,3,5-Triazine-2,4-diamine, N-(4-chlorophenyl)-6-(2-(4-(4-chlorophenyl)-1-piperazinyl)ethyl)- is unique due to the presence of two chlorophenyl groups and a piperazine ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
7181-23-9 |
|---|---|
Fórmula molecular |
C21H23Cl2N7 |
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
2-N-(4-chlorophenyl)-6-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H23Cl2N7/c22-15-1-5-17(6-2-15)25-21-27-19(26-20(24)28-21)9-10-29-11-13-30(14-12-29)18-7-3-16(23)4-8-18/h1-8H,9-14H2,(H3,24,25,26,27,28) |
Clave InChI |
AJFCEHDJZMYXOY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


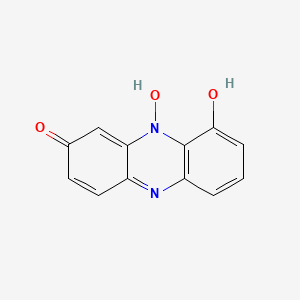
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)

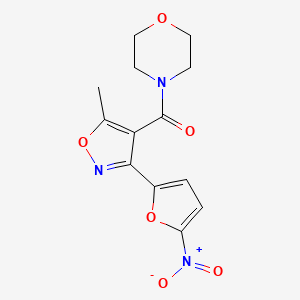

![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
